(1R,3S)-3-Aminocyclopentanecarboxylic acid
Overview
Description
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is a biochemical reagent . It is a crystalline powder with an off-white to beige color . The product is used for research purposes only .
Molecular Structure Analysis
The molecular formula of “(1R,3S)-3-Aminocyclopentanecarboxylic acid” is C6H11NO2 . The InChI Key is MLLSSTJTARJLHK-UHNVWZDZSA-N . The SMILES string is [NH3+] [C@H]1CC [C@H] (C1)C ( [O-])=O .Physical And Chemical Properties Analysis
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” appears as a crystalline powder . It has an enantiomeric excess of >=97.5% as determined by HPLC . The product conforms to the infrared spectrum .Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a synthetic intermediate in the production of various pharmaceuticals. Its unique structure is utilized to synthesize compounds that exhibit biological activity, such as enzyme inhibitors or receptor agonists .
Chiral Resolution Agents
Due to its chiral nature, (1R,3S)-3-Aminocyclopentanecarboxylic acid can be used as a resolving agent. It helps in separating enantiomers of racemic mixtures, which is crucial in producing optically pure substances for medications .
Safety and Hazards
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . If swallowed or in contact with skin or eyes, it is advised to seek medical attention .
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure suggests it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the amino and carboxylic acid groups .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the administered dose reaches the target site in the body .
Result of Action
These effects would be determined by the compound’s specific targets and mode of action .
properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
CAS RN |
49805-32-5, 71830-08-5 | |
Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1R,3S)-3-Aminocyclopentanecarboxylic acid in relation to the antibiotic amidinomycin?
A: (1R,3S)-3-Aminocyclopentanecarboxylic acid is a key structural component of the antibiotic amidinomycin. Research has determined that the amino acid degradation product of amidinomycin corresponds to cis-(1R,3S)-3-aminocyclopentanecarboxylic acid. [] This structural insight clarifies that amidinomycin is (1R,3S)-N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide. []
Q2: How does the stereochemistry of 3-aminocyclopentanecarboxylic acid affect its binding to DNA in the context of polyamide design?
A: Studies using surface plasmon resonance (SPR) and molecular simulations demonstrate that the stereochemistry of 3-aminocyclopentanecarboxylic acid significantly influences the binding affinity and selectivity of polyamides to DNA. Specifically, incorporating (1R,3R)-3-aminocyclopentanecarboxylic acid as a subunit in polyamides resulted in a 15-fold binding preference for the DNA sequence 5′-TGCTCAT-3′ over 5′-TGCACAT-3′. [] This selectivity arises from the ability of the (1R,3R) isomer to optimally fit within the DNA minor groove and favorably interact with the target sequence. []
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